molecular formula C21H24ClN3O3 B2787676 Phenyl 4-((3-(4-chlorobenzyl)ureido)methyl)piperidine-1-carboxylate CAS No. 1234946-66-7

Phenyl 4-((3-(4-chlorobenzyl)ureido)methyl)piperidine-1-carboxylate

Cat. No.: B2787676
CAS No.: 1234946-66-7
M. Wt: 401.89
InChI Key: KASAWRSWJKBQRS-UHFFFAOYSA-N
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Description

Phenyl 4-((3-(4-chlorobenzyl)ureido)methyl)piperidine-1-carboxylate is a synthetic small molecule characterized by a piperidine core substituted with a phenyl ester group and a ureido-linked 4-chlorobenzyl moiety.

Properties

IUPAC Name

phenyl 4-[[(4-chlorophenyl)methylcarbamoylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3/c22-18-8-6-16(7-9-18)14-23-20(26)24-15-17-10-12-25(13-11-17)21(27)28-19-4-2-1-3-5-19/h1-9,17H,10-15H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASAWRSWJKBQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)Cl)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((3-(4-chlorobenzyl)ureido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method includes the reaction of piperidine with phenyl chloroformate to form the piperidine-1-carboxylate intermediate. This intermediate is then reacted with 4-chlorobenzyl isocyanate under controlled conditions to introduce the ureido group, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((3-(4-chlorobenzyl)ureido)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the ureido group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl moiety, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives with reduced ureido groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Phenyl 4-((3-(4-chlorobenzyl)ureido)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Phenyl 4-((3-(4-chlorobenzyl)ureido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The ureido group can form hydrogen bonds with biological molecules, while the piperidine ring may interact with receptors or enzymes. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The target compound’s para-chloro substitution on the benzyl group contrasts with meta-chloro in 7f . Para-substituted aryl groups often exhibit enhanced steric alignment for target binding compared to meta isomers.
  • The target’s simpler piperidine core may offer improved pharmacokinetic flexibility.
  • Functional Group Trade-offs : The phenyl ester in the target compound may confer slower hydrolysis rates compared to methyl/ethyl esters in 17a or 10d , balancing stability and bioavailability.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 4-chlorobenzyl group in the target compound enhances lipophilicity (clogP ~3–4 estimated) compared to trifluoromethyl (17a, clogP ~2.5) or sulfonyl () analogs.
  • Molecular Weight : The target’s estimated molecular weight (~400–450 g/mol) positions it within the "drug-like" range, whereas piperazine-thiazole derivatives (e.g., 10d, m/z 548.2) may face challenges in bioavailability.

Biological Activity

Phenyl 4-((3-(4-chlorobenzyl)ureido)methyl)piperidine-1-carboxylate is a synthetic organic compound belonging to the class of piperidine derivatives. This compound has garnered attention for its potential biological activities, including enzyme inhibition and receptor interactions, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C17_{17}H20_{20}ClN2_{2}O2_{2}
  • Molecular Weight : 320.81 g/mol
  • Functional Groups : Piperidine ring, ureido group, phenyl moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The ureido group facilitates hydrogen bonding with biological macromolecules, while the piperidine ring allows for interaction with various receptors or enzymes. These interactions can modulate the activity of target proteins, leading to significant biological effects.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes. For example, studies have shown that compounds with similar structures can inhibit protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways.

CompoundTarget EnzymeInhibition TypeIC50_{50} (µM)
This compoundPTP1BCompetitive0.72
Related CompoundPTP1BNon-competitive0.004

Anticancer Activity

In vitro studies have suggested that derivatives of piperidine compounds can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of piperidine derivatives have shown promising results against various bacterial strains. The presence of the ureido group is believed to enhance the compound's ability to penetrate bacterial membranes.

Case Studies

  • Study on PTP1B Inhibition :
    A recent study evaluated a series of piperidine derivatives for their ability to inhibit PTP1B, a target implicated in obesity and diabetes. The study found that this compound demonstrated significant inhibitory activity, suggesting potential therapeutic applications in metabolic disorders .
  • Anticancer Screening :
    In a screening assay against various cancer cell lines, this compound was shown to induce cell death in breast cancer cells through apoptosis pathways. This finding supports further investigation into its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for preparing Phenyl 4-((3-(4-chlorobenzyl)ureido)methyl)piperidine-1-carboxylate?

The synthesis typically involves sequential functionalization of the piperidine core. A common approach includes:

  • Step 1: Introduction of the ureido-methyl group via coupling of 4-chlorobenzyl isocyanate with a piperidine intermediate (e.g., tert-butyl 4-(aminomethyl)piperidine-1-carboxylate) under anhydrous conditions .
  • Step 2: Deprotection of the tert-butyl group using HCl in methanol, followed by acylation with phenyl chloroformate to install the phenyl carboxylate moiety .
  • Verification: Monitor reactions using TLC and confirm structural integrity via 1H^1H-NMR (e.g., characteristic peaks for the urea NH at δ 5.8–6.2 ppm and aromatic protons at δ 7.2–7.4 ppm) .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Structural Confirmation: Use 1H^1H-NMR and 13C^{13}C-NMR to resolve the urea linkage, piperidine ring, and aromatic substituents. LC-MS or HRMS validates molecular weight .
  • Purity Assessment: HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures >95% purity. Monitor for common impurities like unreacted 4-chlorobenzyl isocyanate or deprotected intermediates .
  • Thermal Stability: Differential Scanning Calorimetry (DSC) identifies decomposition points, critical for storage and reaction planning .

Q. How can researchers design preliminary biological activity assays for this compound?

  • Target Selection: Prioritize receptors/enzymes associated with urea derivatives (e.g., soluble epoxide hydrolase, GPCRs) based on structural analogs .
  • In Vitro Screening: Use enzyme inhibition assays (e.g., fluorometric or colorimetric substrates) at 1–100 µM concentrations. Include controls like known inhibitors (e.g., t-AUCB for sEH) .
  • Cytotoxicity Profiling: Test against HEK-293 or HepG2 cells via MTT assays to rule out nonspecific toxicity before advancing to in vivo models .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

  • Solvent Optimization: Replace polar aprotic solvents (e.g., DMF) with THF or dichloromethane to minimize side reactions during urea formation .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance coupling efficiency between the 4-chlorobenzyl group and piperidine intermediate .
  • Temperature Control: Maintain reflux temperatures below 80°C during acylation to prevent decomposition of the phenyl carboxylate group .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for urea-linked piperidine derivatives?

  • Systematic Substitution: Compare analogs with varying substituents (e.g., 3-chloro vs. 4-chloro on the benzyl group) to isolate electronic/steric effects .
  • Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins and correlate with experimental IC₅₀ values .
  • Metabolite Identification: Use LC-MS/MS to assess metabolic stability and identify active metabolites that may contribute to discrepancies between in vitro and in vivo data .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

  • Formulation Optimization: Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in assay buffer containing cyclodextrins (e.g., HP-β-CD) to enhance solubility .
  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) at the piperidine nitrogen or phenyl carboxylate to improve hydrophilicity .

Q. What advanced techniques validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA): Monitor compound-induced stabilization of the target protein in lysates or live cells to confirm direct interaction .
  • Click Chemistry Probes: Synthesize an alkyne-tagged analog for pull-down assays coupled with SILAC-based proteomics to identify off-target binding .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results across different cell lines?

  • Tissue-Specific Factors: Test for differences in membrane transporter expression (e.g., ABC transporters) using inhibitors like verapamil to assess efflux effects .
  • Redox Sensitivity: Measure intracellular glutathione levels in resistant vs. sensitive cell lines; high GSH may detoxify reactive metabolites .

9. Resolving discrepancies in enzyme inhibition potency between recombinant and native proteins:

  • Post-Translational Modifications: Treat recombinant proteins with phosphatases/kinases to mimic native states and retest inhibition .
  • Cofactor Requirements: Supplement assays with endogenous cofactors (e.g., NADPH for oxidoreductases) that may be absent in purified systems .

Methodological Development

10. Developing a robust HPLC method for quantifying trace impurities:

  • Column Selection: Use a phenyl-hexyl stationary phase to resolve polar impurities (e.g., hydrolyzed urea byproducts).
  • Gradient Optimization: Apply a 10–90% acetonitrile gradient over 20 minutes with 0.1% formic acid to enhance peak separation .
  • Validation: Assess linearity (R² > 0.99), LOD (≤0.1%), and LOQ (≤0.3%) per ICH guidelines .

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